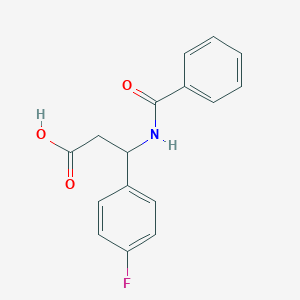
d-Abienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Abienol: is a diterpenoid alcohol that belongs to the labdane family of diterpenes. It is a naturally occurring compound found in various plant species, including balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). This compound is known for its aromatic properties and is used in the fragrance industry as a precursor for the synthesis of amber compounds, which are sustainable replacements for ambergris .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of d-Abienol typically involves the cyclization of geranylgeranyl diphosphate (GGPP), which is derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This cyclization is catalyzed by diterpene synthases, which facilitate the formation of the labdane skeleton .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biosynthesis. This method involves the use of genetically modified microorganisms, such as Escherichia coli, which are engineered to express the necessary enzymes for the biosynthesis of this compound from renewable carbon sources like glucose .
Análisis De Reacciones Químicas
Types of Reactions: d-Abienol undergoes various chemical reactions, including oxidation, reduction, and isomerization. For example, it can be oxidized to form abienol derivatives, which are valuable intermediates in the synthesis of fragrance compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce this compound to its corresponding alcohol derivatives.
Isomerization: this compound can be isomerized to cis-Abienol using reagents like mercuric acetate.
Major Products: The major products formed from these reactions include various abienol derivatives, which are used in the fragrance industry for their aromatic properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, d-Abienol is used as a precursor for the synthesis of complex organic molecules. Its unique structure makes it a valuable starting material for the synthesis of various diterpenoid compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has been shown to play a role in the chemical defense mechanisms of plants against herbivores and pathogens .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs .
Industry: In the fragrance industry, this compound is used as a precursor for the synthesis of amber compounds, which are used in perfumes and other fragrance products .
Mecanismo De Acción
The mechanism of action of d-Abienol involves its interaction with various molecular targets and pathways. In plants, this compound is synthesized through the cyclization of GGPP, which is catalyzed by diterpene synthases. This process involves the formation of a carbocation intermediate, which undergoes cyclization and hydroxylation to form this compound .
In biological systems, this compound exerts its effects by modulating the activity of enzymes involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparación Con Compuestos Similares
cis-Abienol: cis-Abienol is a stereoisomer of d-Abienol and shares similar chemical properties.
Sclareol: Sclareol is another labdane diterpenoid that is used in the fragrance industry.
Manool: Manool is a labdane diterpenoid that is used as a precursor for the synthesis of various fragrance compounds.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to undergo various chemical reactions to form valuable derivatives. Its use as a precursor for the synthesis of amber compounds makes it a valuable compound in the fragrance industry .
Propiedades
Número CAS |
1616-86-0 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9+/t16-,17+,19-,20+/m0/s1 |
Clave InChI |
ZAZVCYBIABTSJR-ITALKTEQSA-N |
SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
SMILES isomérico |
C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |
SMILES canónico |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
Sinónimos |
9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)










![(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B157939.png)


